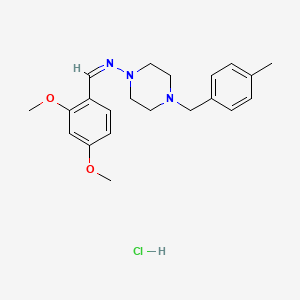![molecular formula C17H16ClN3OS B5551441 N-(3-chloro-2-methylphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5551441.png)
N-(3-chloro-2-methylphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Synthesis of compounds closely related to "N-(3-chloro-2-methylphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide" often involves multi-step chemical reactions starting from basic precursors. These processes typically include reactions such as nucleophilic substitution and condensation to introduce specific functional groups or to build the compound's core structure. For instance, Ramalingam et al. (2019) described the synthesis of various 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N- (2-phenyl-1,8-naphthyridin-3-yl)acetamide derivatives, highlighting techniques that could be relevant for synthesizing the compound (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the chemical behavior of a compound. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to elucidate the molecular framework and confirm the presence of specific functional groups or bonds. For example, the structural characterization of similar compounds using NMR and IR was detailed by Li Ying-jun (2012) in their study on novel 1,3,4-oxadiazole derivatives containing benzimidazole moieties (Li Ying-jun, 2012).
Chemical Reactions and Properties
Compounds such as "this compound" can participate in various chemical reactions, including but not limited to, hydrolysis, redox reactions, and further substitution reactions. These reactions can significantly affect the compound's chemical properties, such as reactivity and stability.
Physical Properties Analysis
Physical properties like melting point, boiling point, solubility, and crystalline structure are determined using analytical techniques. These properties are essential for identifying the compound and predicting its behavior in different environments. The physical characterization of closely related compounds has been explored, providing insights into their crystalline structure and other physical attributes.
Chemical Properties Analysis
The chemical properties of a compound encompass its reactivity with other chemicals, stability under different conditions, and its acid-base behavior. For instance, the pKa determination of benzothiazole derivatives by Duran and Canbaz (2013) offers an example of how to assess the acid-base properties of similar compounds (Duran & Canbaz, 2013).
Scientific Research Applications
Synthesis and Chemical Properties
A study highlighted the synthesis of a novel compound similar in structure but differing in substituents, showcasing the versatility of such molecules in organic synthesis. The compound's structure was elucidated through various techniques, including NMR, showcasing its utility in exploring structural and electronic configurations of novel organic compounds (Li Ying-jun, 2012).
Antitumor Activity
Research on derivatives bearing different heterocyclic rings, including structures similar to N-(3-chloro-2-methylphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide, demonstrated considerable antitumor activity against various cancer cell lines. This illustrates the potential of such compounds in the development of new anticancer agents (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015).
Antibacterial and Antimicrobial Activities
Compounds with a similar benzimidazole-based structure have shown potent antibacterial activity, particularly against Methicillin-Resistant Staphylococcus aureus (MRSA), highlighting their relevance in addressing antibiotic resistance challenges (S. Chaudhari et al., 2020).
Anti-inflammatory Activity
Derivatives of this compound were synthesized and evaluated for their anti-inflammatory activity, with some showing significant effects. This research contributes to the development of new anti-inflammatory agents with potentially lower side effects (K. Sunder, Jayapal Maleraju, 2013).
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3OS/c1-10-6-7-14-15(8-10)21-17(20-14)23-9-16(22)19-13-5-3-4-12(18)11(13)2/h3-8H,9H2,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJOWMRBXMMJQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=C(C(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5551380.png)
![N-[rel-(3R,4S)-4-cyclopropyl-1-(5-ethyl-2-methyl-4-pyrimidinyl)-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5551387.png)
![N-[1-[(cyclohexylamino)carbonyl]-2-(2-furyl)vinyl]benzamide](/img/structure/B5551388.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)cyclohexanecarboxamide](/img/structure/B5551392.png)

![3-ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5551403.png)
![N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-3-(2-oxopiperidin-1-yl)propanamide](/img/structure/B5551410.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]acetamide](/img/structure/B5551411.png)
![4-(ethylthio)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5551418.png)
![2-acetyl-8-[(3-methyl-2-thienyl)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5551433.png)
![2-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)ethyl propionate](/img/structure/B5551444.png)

